L-Leucine, N-(1-oxobutyl)- L-Leucine, N-(1-oxobutyl)-
Brand Name: Vulcanchem
CAS No.: 55443-78-2
VCID: VC2636766
InChI: InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1
SMILES: CCCC(=O)NC(CC(C)C)C(=O)O
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

L-Leucine, N-(1-oxobutyl)-

CAS No.: 55443-78-2

Cat. No.: VC2636766

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine, N-(1-oxobutyl)- - 55443-78-2

Specification

CAS No. 55443-78-2
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name (2S)-2-(butanoylamino)-4-methylpentanoic acid
Standard InChI InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1
Standard InChI Key QRHYCLBYHIKSTA-QMMMGPOBSA-N
Isomeric SMILES CCCC(=O)N[C@@H](CC(C)C)C(=O)O
SMILES CCCC(=O)NC(CC(C)C)C(=O)O
Canonical SMILES CCCC(=O)NC(CC(C)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

L-Leucine, N-(1-oxobutyl)-, also known as N-Butanoyl-L-leucine, is a modified amino acid featuring the attachment of a butanoyl group to the amino nitrogen of L-leucine. This modification significantly alters the compound's physicochemical properties compared to the parent amino acid.

Nomenclature and Identification

The compound can be identified through several naming conventions and identifiers:

ParameterInformation
IUPAC Name(2S)-2-(butanoylamino)-4-methylpentanoic acid
Common NamesN-Butanoyl-L-leucine, L-Leucine, N-(1-oxobutyl)-
CAS Registry Number55443-78-2
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol

Table 1: Chemical identification parameters for L-Leucine, N-(1-oxobutyl)-

Structural Features

The structure of N-Butanoyl-L-leucine contains several key functional groups:

  • A carboxylic acid group (-COOH)

  • An amide bond formed between the amino group of leucine and the carboxyl group of butyric acid

  • The characteristic isobutyl side chain of leucine

  • A chiral center at the α-carbon, maintaining the S-configuration of L-leucine

The butanoyl group modification changes the compound from a zwitterionic structure (as in free L-leucine) to a predominantly anionic form at physiological pH, which has significant implications for its biological transport and activity .

Physical and Chemical Properties

Physicochemical Characteristics

L-Leucine, N-(1-oxobutyl)- exhibits distinct physicochemical properties that differentiate it from unmodified L-leucine. The N-acylation significantly affects its solubility, ionization state, and membrane permeability.

PropertyCharacteristic
Physical StateWhite crystalline solid
SolubilityModerately soluble in water; more soluble in polar organic solvents
pKaLower than L-leucine due to absence of protonatable amino group
Ionization at pH 7.4Predominantly anionic (unlike zwitterionic L-leucine)
LipophilicityHigher than L-leucine due to butanoyl group
Optical RotationMaintains optical activity of the parent L-leucine

Table 2: Physicochemical properties of L-Leucine, N-(1-oxobutyl)-

Stability and Reactivity

N-Butanoyl-L-leucine demonstrates enhanced stability compared to free L-leucine under various conditions:

  • The amide bond provides protection against certain enzymatic degradations

  • More resistant to oxidation than free amino acids

  • Shows greater stability in solution under physiological conditions

  • Less susceptible to racemization during processing and storage

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of L-Leucine, N-(1-oxobutyl)- can be achieved through several methods, primarily involving the acylation of L-leucine with butyric anhydride or other butanoyl-donating reagents.

Continuous Flow Reactor Method

Similar to the synthesis of N-acetyl-leucine described in the literature, N-butanoyl-L-leucine can be prepared using continuous flow reactor technology:

  • Preparation of sodium L-leucinate solution by dissolving L-leucine in sodium hydroxide solution

  • Introduction of the sodium leucinate solution and butyric anhydride into a continuous flow reactor

  • Controlled reaction conditions, typically at temperatures between 30-50°C

  • Acidification of the reaction mixture to precipitate the product

  • Filtration, washing, and drying to obtain the pure compound

Optimization Parameters

The synthesis can be optimized by controlling several key parameters:

ParameterOptimal RangeEffect on Synthesis
Molar Ratio (anhydride:leucine)1.30-1.45 equivalentsEnsures complete acylation without excessive side reactions
Temperature30-50°CBalances reaction rate with minimization of side reactions
Residence Time2-3 minutesSufficient for complete reaction without degradation
pH for PrecipitationpH 3Optimal for high yield and purity
Washing Temperature8-10°CMinimizes product loss while removing impurities

Table 3: Optimization parameters for the synthesis of L-Leucine, N-(1-oxobutyl)-

Biological Properties and Mechanisms

Membrane Transport Mechanisms

One of the most significant differences between L-leucine and its N-acylated derivatives concerns their transport mechanisms across biological membranes. Research on related compounds provides valuable insights:

  • While L-leucine is primarily transported by L-type amino acid transporters (LAT1), N-acylated derivatives like N-butanoyl-L-leucine likely utilize different transporters

  • Based on studies of N-acetyl-L-leucine, N-butanoyl-L-leucine may be transported by organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1)

  • This transport shift likely confers different tissue distribution profiles and pharmacokinetic properties

Metabolic Fate

The metabolic processing of N-butanoyl-L-leucine in biological systems likely follows these pathways:

  • Deacylation by cellular amidases to release free L-leucine and butyric acid

  • Direct utilization or metabolism of the intact molecule

  • Potential incorporation into specific metabolic pathways

The release of L-leucine through deacylation may provide a controlled delivery system for this essential amino acid to specific tissues, potentially bypassing the rate-limiting transport of free L-leucine .

Potential ApplicationMechanismStatus of Research
VertigoModulation of central vestibular-related pathwaysExtrapolated from N-acetyl-L-leucine data
Cerebellar AtaxiaImprovement in cerebellar functionHypothesized based on related compounds
Lysosomal Storage DisordersEnhanced cellular metabolismPotentially similar to N-acetyl-L-leucine
Cognitive FunctionNeural metabolic enhancementRequires direct investigation

Table 4: Potential neurological applications of L-Leucine, N-(1-oxobutyl)-

Metabolic Effects

The unique properties of N-butanoyl-L-leucine may confer metabolic effects distinct from both L-leucine and other acylated derivatives:

  • Potentially more efficient delivery of leucine to tissues, bypassing transport limitations

  • Possible modulation of mTOR signaling pathways, which are central to protein synthesis and cell growth

  • Potential influence on mitochondrial function and energy metabolism

  • Possible effects on glucose metabolism and insulin sensitivity

Comparative Analysis with Related Compounds

Structural Comparisons

Understanding the relationship between N-butanoyl-L-leucine and similar compounds provides context for its potential properties and applications.

CompoundAcyl GroupMolecular WeightKey Differences
L-LeucineNone131.17 g/molZwitterionic; primarily transported by LAT1
N-Acetyl-L-leucineAcetyl (C₂H₃O)173.21 g/molShorter acyl chain; extensively studied clinically
N-Butanoyl-L-leucineButanoyl (C₄H₇O)201.26 g/molMedium-length acyl chain; intermediate lipophilicity
N-Palmitoyl-L-leucinePalmitoyl (C₁₆H₃₁O)369.58 g/molLong acyl chain; high lipophilicity; potential splicing inhibitor

Table 5: Comparison of L-leucine and various N-acylated derivatives

Functional Comparisons

The effects of acyl chain length on the biological properties of N-acylated leucine derivatives reveal important structure-activity relationships:

  • Transport mechanism shifts from LAT1 (amino acid transporters) to organic anion transporters as acyl chain length increases

  • Lipophilicity increases with acyl chain length, potentially affecting tissue distribution

  • Water solubility decreases with increasing acyl chain length

  • Longer acyl chains (like in N-palmitoyl-L-leucine) may confer specific biological activities such as spliceosome inhibition

Research Challenges and Future Directions

Current Research Gaps

Despite the potential significance of N-butanoyl-L-leucine, several important research gaps remain:

  • Limited direct studies on the pharmacokinetics and tissue distribution

  • Insufficient data on potential therapeutic applications

  • Unclear mechanisms of action compared to related derivatives

  • Limited structure-activity relationship studies comparing different acyl chain lengths

Future Research Directions

Several promising research directions could advance our understanding of this compound:

  • Comparative transport studies between different N-acylated leucine derivatives

  • Investigation of potential neuroprotective effects similar to N-acetyl-L-leucine

  • Exploration of metabolic effects, particularly on mTOR signaling and protein synthesis

  • Examination of potential applications in metabolic disorders and muscle wasting conditions

  • Development of optimized synthetic methods for large-scale production

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